molecular formula C6H14N2O2S B13168911 N-[(3-aminocyclobutyl)methyl]methanesulfonamide

N-[(3-aminocyclobutyl)methyl]methanesulfonamide

Cat. No.: B13168911
M. Wt: 178.26 g/mol
InChI Key: WQMAYBJXDVPPMY-UHFFFAOYSA-N
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Description

N-[(3-aminocyclobutyl)methyl]methanesulfonamide (CAS 1496188-18-1) is a high-purity chemical compound supplied for research and development purposes. This molecule features a cyclobutyl ring scaffold, a structure of growing interest in medicinal chemistry for its potential to improve the physicochemical and pharmacological properties of drug candidates . With a molecular formula of C6H14N2O2S and a molecular weight of 178.25 g/mol, it serves as a versatile chemical building block . The compound's structure incorporates both a primary amine and a methanesulfonamide group, separated by a cyclobutylmethyl linker. This bifunctional nature allows researchers to utilize it in various synthetic applications, particularly in the construction of more complex molecules. Its primary application is in pharmaceutical research, where it can be used as an intermediate in the synthesis of potential therapeutic agents. Patents suggest that structurally related cyclobutyl-containing sulfonamides are investigated as key components in novel bioactive molecules, such as pyrrolo[2,3-d]pyrimidine derivatives, which are a class of compounds explored for their biological activity . Specifications: • CAS Number: 1496188-18-1 • Molecular Formula: C6H14N2O2S • Molecular Weight: 178.25 g/mol • MDL Number: MFCD21656489 • SMILES: CS(=O)(NCC1CC(N)C1)=O This product is intended for research use only and is not intended for diagnostic or therapeutic use. Please handle with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

N-[(3-aminocyclobutyl)methyl]methanesulfonamide

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-5-2-6(7)3-5/h5-6,8H,2-4,7H2,1H3

InChI Key

WQMAYBJXDVPPMY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1CC(C1)N

Origin of Product

United States

Preparation Methods

Use of Nitroalkane Solvents for Sulfonamide Synthesis

  • A patented method (US Patent 3574740A) describes the preparation of methane sulfonamide derivatives by reacting methane sulfonyl chloride with amines in anhydrous nitroalkane solvents such as nitromethane, nitroethane, or nitropropane.

  • Key conditions:

    • Reaction temperature: 0 to 90 °C, typically 25 to 70 °C.
    • The amine is used in slight excess to ensure complete reaction.
    • The reaction mixture forms amine hydrochloride salt as a by-product, which precipitates and can be filtered off.
    • The sulfonamide product remains dissolved at elevated temperatures (50–80 °C) in the nitroalkane solvent but precipitates on cooling (0–25 °C), facilitating purification by crystallization.
    • Nitroalkane solvent is inert and can be recycled without further purification, improving yield and reducing waste.
  • Example:

    • Methane sulfonyl chloride (8 moles) added to anhydrous dimethylamine (16 moles) in nitroethane at 25–30 °C.
    • Mixture heated to 50 °C, filtered to remove amine hydrochloride salt.
    • Nitroethane removed by distillation to isolate dimethyl methane sulfonamide with 94.3% yield.
  • This method can be adapted for the preparation of this compound by substituting the amine reactant accordingly.

Solvent-Free and Catalytic Methods

  • Recent research (Egyptian Journal of Chemistry, 2020) highlights solvent-free, catalyst-assisted sulfonamide synthesis using zinc oxide nanoparticles or other catalysts, achieving high yields (~95%).

  • Advantages:

    • Environmentally friendly (no organic solvents).
    • High chemo-selectivity.
    • Reusable catalysts.
    • Mild reaction conditions at room temperature.
  • While this method is demonstrated for primary amines and various sulfonyl chlorides, it could be adapted for 3-aminocyclobutylmethylamine derivatives.

Use of Organic Bases and Alternative Solvents

  • Other methods employ organic bases such as pyridine to neutralize HCl formed during sulfonylation, often in chlorinated solvents (e.g., methylene chloride).

  • Example from a patent involving N-phenyl methanesulfonamide synthesis:

    • Aniline dissolved in methylene chloride with triethylamine.
    • Methanesulfonyl chloride added dropwise under ice bath.
    • Stirring at room temperature for several hours.
    • Workup includes aqueous sodium hydroxide wash, acidification, filtration, and drying.
    • Yield ~97%, purity >99%.
  • This approach can be modified for the cyclobutyl amine substrate to prepare the target sulfonamide.

Purification and Yield Optimization

  • The nitroalkane solvent method allows easy separation of the sulfonamide product by cooling-induced crystallization and filtration, with minimal by-product contamination.

  • Solvent removal by distillation or extraction with water can be employed depending on solvent choice.

  • Use of drying agents or silica gel filtration can remove residual moisture and impurities.

  • Catalyst-based methods allow simple magnetic separation and catalyst reuse without complex purification.

Data Table Summarizing Preparation Methods

Method Solvent/Medium Catalyst/Base Temperature (°C) Yield (%) Notes
Nitroalkane solvent method Nitroethane, nitromethane, nitropropane None (amine neutralizes HCl) 25–70 90–95 Easy separation of amine hydrochloride salt; solvent recyclable; high purity product.
Solvent-free catalytic method None (neat reaction) ZnO nanoparticles or CsF-Celite Room temp ~95 Environmentally friendly; catalyst reusable; mild conditions; high chemo-selectivity.
Organic base method Methylene chloride Triethylamine, pyridine 0–25 ~97 Requires aqueous workup; high purity; suitable for sensitive amines or substrates.

Research Discoveries and Considerations

  • The nitroalkane solvent method is notable for its simplicity, high yield, and ease of product isolation.

  • Catalyst-assisted solvent-free methods represent a green chemistry advancement, reducing solvent waste and energy consumption.

  • Choice of amine substrate (3-aminocyclobutylmethylamine) may require protection/deprotection steps if multiple amine groups are present to ensure selective sulfonylation.

  • Reaction scale-up benefits from the nitroalkane method due to solvent recyclability and straightforward filtration.

Chemical Reactions Analysis

Types of Reactions

N-[(3-aminocyclobutyl)methyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(3-aminocyclobutyl)methyl]methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-aminocyclobutyl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Ring Size Variations

a) N-[(3-Aminocyclopentyl)methyl]methanesulfonamide
  • Structural Difference : Replaces the cyclobutyl ring with a cyclopentyl group.
  • Data : Molecular formula C₇H₁₆N₂O₂S , molecular weight 192.28 .
b) N-(4-Chlorophenyl)methanesulfonamide Derivatives
  • Structural Difference : Aromatic substitution (e.g., 4-chlorophenyl) instead of aliphatic cyclobutyl.
  • Impact : Enhanced π-π stacking interactions but reduced conformational flexibility.
  • Example : N-(4-Chlorophenyl)-1-(5-sulfonylmethyl-oxadiazolyl)methanesulfonamide (CEGKAC) exhibits distinct crystal packing due to halogen interactions .
c) N-(3,4-Dihydro-2H-1-benzopyran-4-yl)methanesulfonamide
  • Structural Difference : Incorporates a benzopyran moiety.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Features
N-[(3-Aminocyclobutyl)methyl]methanesulfonamide Not explicitly stated Cyclobutyl strain, polar sulfonamide
N-[(3-Aminocyclopentyl)methyl]methanesulfonamide C₇H₁₆N₂O₂S 192.28 Cyclopentyl, higher stability
N-(4-Chlorophenyl)methanesulfonamide C₇H₇ClNO₂S 204.65 Aromatic, halogen interactions
N-(3,4-Dihydrobenzopyran-4-yl)methanesulfonamide C₁₀H₁₃NO₃S 227.28 Fused aromatic system

Research Findings and Challenges

  • Crystal Structure Analysis : Derivatives like N-{[5-(4-methylphenyl)oxazol-3-yl]methyl}methanesulfonamide exhibit hydrogen-bonded networks critical for solubility and crystallinity .
  • Synthetic Limitations : Cyclobutyl derivatives require specialized synthetic routes due to ring strain, whereas cyclopentyl analogs are more accessible .
  • Contradictions : While aromatic sulfonamides (e.g., ) are well-studied for antimicrobial use, aliphatic analogs like the target compound lack explicit activity data, highlighting a research gap.

Biological Activity

N-[(3-aminocyclobutyl)methyl]methanesulfonamide, also referred to as [(1R,3R)-3-aminocyclobutyl]methanesulfonamide hydrobromide, is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclobutyl framework and methanesulfonamide moiety, contributes to its biological activity, particularly in the inhibition of protein kinases involved in various cellular processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

N 3 aminocyclobutyl methyl methanesulfonamide\text{N 3 aminocyclobutyl methyl methanesulfonamide}

Key Properties:

  • Molecular Weight: 287 g/mol
  • LogD (pH 7.4): 0.9
  • Solubility: Kinetic solubility at pH 7.4 is approximately 191 μM.

This compound primarily functions as an inhibitor of specific protein kinases, particularly Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2). These kinases play crucial roles in signaling pathways that regulate cell growth and proliferation, making them significant targets for therapeutic intervention in diseases such as cancer and inflammatory disorders.

Mechanism Insights:

  • Inhibition of Kinases: The compound has shown potential in modulating kinase activity, leading to altered signaling pathways associated with inflammation and cancer progression .
  • Target Interaction: Interaction studies indicate that the compound binds effectively to JAK1 and JAK2, which is pivotal for its biological effects .

Biological Activity and Therapeutic Applications

Research has demonstrated that this compound exhibits various biological activities:

  • Anticancer Activity:
    • In vitro studies have highlighted its ability to inhibit the proliferation of cancer cell lines, particularly triple-negative breast cancer (TNBC) models.
    • The compound induced apoptosis in several TNBC cell lines with IC50 values ranging from 600 nM to 1.2 μM .
  • Anti-inflammatory Effects:
    • By inhibiting JAK pathways, the compound may reduce inflammatory responses, suggesting its potential use in treating autoimmune diseases .
  • Antimicrobial Properties:
    • Preliminary investigations indicate potential antimicrobial activity, although further studies are required to establish this effect conclusively .

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound:

Table 1: Summary of In Vitro Activity Against TNBC Cell Lines

Cell LineGI50 (μM)IC50 (μM)Apoptosis Induction (5-Fold)
BT-200.600.977.73
BT-5490.800.940.74
MDA-MB-2310.800.880.64
MT-30.530.600.67
Hs 578T1.061.230.78

This table illustrates the compound's potency across various TNBC cell lines, indicating significant cytotoxic effects.

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